molecular formula C15H24INO B5215352 N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine

N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine

Cat. No.: B5215352
M. Wt: 361.26 g/mol
InChI Key: YJBVVLXEDMWVBK-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to a pentan-1-amine chain. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is then iodinated using iodine or an iodine-containing reagent. The final step involves the reaction of the iodinated phenoxy compound with N,N-diethylpentan-1-amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding phenoxy acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy compounds with different functional groups.

Scientific Research Applications

N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(4-iodophenoxy)propan-1-amine
  • N,N-diethyl-4-(4-iodophenoxy)butan-1-amine
  • N,N-diethyl-6-(4-iodophenoxy)hexan-1-amine

Uniqueness

N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine is unique due to its specific chain length and the position of the iodine atom

Properties

IUPAC Name

N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24INO/c1-3-17(4-2)12-6-5-7-13-18-15-10-8-14(16)9-11-15/h8-11H,3-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBVVLXEDMWVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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